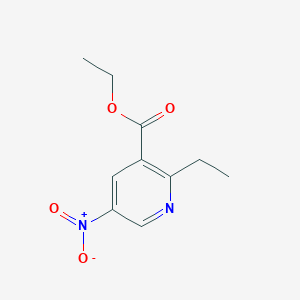

Ethyl 2-ethyl-5-nitronicotinate

説明

Structure

3D Structure

特性

IUPAC Name |

ethyl 2-ethyl-5-nitropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-9-8(10(13)16-4-2)5-7(6-11-9)12(14)15/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGSDHOSZRZYHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923145-41-9 | |

| Record name | ethyl 2-ethyl-5-nitropyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Support Center: Troubleshooting Low Purity in Ethyl 2-ethyl-5-nitronicotinate Recrystallization

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the recrystallization of Ethyl 2-ethyl-5-nitronicotinate. By understanding the principles behind each step, you can effectively troubleshoot and optimize your purification process to achieve high purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of Ethyl 2-ethyl-5-nitronicotinate in a question-and-answer format.

Q1: My final product has a low melting point and a broad melting range. What does this indicate and how can I fix it?

A low and broad melting point range is a classic sign of an impure compound.[1][2] Pure crystalline solids typically have a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.

Troubleshooting Steps:

-

Re-evaluate Your Solvent Choice: The ideal solvent should dissolve the Ethyl 2-ethyl-5-nitronicotinate when hot but not at room temperature.[3][4] Impurities, on the other hand, should either be completely soluble or insoluble in the chosen solvent at all temperatures.[4] The "like dissolves like" principle is a good starting point; since Ethyl 2-ethyl-5-nitronicotinate is a polar molecule due to the nitro and ester groups, polar solvents are often suitable.[5] However, empirical testing is crucial.

-

Perform a Second Recrystallization: It is common practice to perform multiple recrystallization cycles to enhance purity.[6] Each cycle will further remove impurities, leading to a purer final product with a sharper melting point.

-

Wash the Crystals Thoroughly: After filtration, ensure you wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor that contains dissolved impurities.[6]

Q2: My recrystallized Ethyl 2-ethyl-5-nitronicotinate is discolored (e.g., yellow or brownish). What causes this and what is the solution?

Discoloration often arises from the presence of colored impurities, which may be side-products from the synthesis or degradation products.

Troubleshooting Steps:

-

Use Activated Charcoal: Before the hot filtration step, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities.[7] Use it sparingly, as excessive amounts can also adsorb your desired product, reducing the yield.

-

Hot Filtration: If you observe insoluble colored particles in your hot solution, a hot gravity filtration step is necessary to remove them before allowing the solution to cool.[5][7]

Q3: I'm experiencing "oiling out" instead of crystal formation. What's happening and how can I prevent it?

"Oiling out" occurs when the dissolved solid comes out of the solution as a liquid rather than a solid.[8] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is highly impure.[5][8]

Troubleshooting Steps:

-

Add More Solvent: Reheat the solution to dissolve the oil and then add a small amount of additional hot solvent.[5][8] This will lower the saturation point and may prevent oiling out upon cooling.

-

Slow Down the Cooling Process: Rapid cooling can favor the formation of oils.[5][9] Allow the solution to cool slowly to room temperature before placing it in an ice bath. You can insulate the flask to slow down the cooling rate.[10]

-

Change the Solvent System: If the problem persists, your compound may be too soluble in the chosen solvent. Consider using a mixed-solvent system.[5] Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble) and then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.[5]

Q4: My yield of pure Ethyl 2-ethyl-5-nitronicotinate is very low after recrystallization. What are the likely causes and how can I improve it?

Low yield is a common issue and can be attributed to several factors.

Troubleshooting Steps:

-

Using Too Much Solvent: The most frequent cause of low yield is using an excessive amount of solvent to dissolve the crude product.[9] This keeps a significant portion of your product dissolved in the mother liquor even after cooling. To remedy this, you can evaporate some of the solvent to concentrate the solution and then attempt recrystallization again.[8]

-

Premature Crystallization: If crystals form too quickly during hot filtration, you will lose product.[8] To prevent this, use a pre-heated funnel and flask, and consider adding a slight excess of hot solvent before filtration. You can then evaporate the excess solvent before cooling.

-

Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization and have cooled the solution in an ice bath to maximize the recovery of your product.

-

Improper Washing: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product, leading to a lower yield.

Q5: No crystals are forming, even after the solution has cooled for a long time. What should I do?

The absence of crystal formation is usually due to either using too much solvent or the solution being supersaturated.[7][9]

Troubleshooting Steps:

-

Induce Crystallization:

-

Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small glass particles that are scraped off can act as nucleation sites for crystal growth.[5]

-

Seeding: Add a tiny crystal of pure Ethyl 2-ethyl-5-nitronicotinate (a "seed crystal") to the solution.[11][12] This will provide a template for other crystals to grow upon.

-

-

Concentrate the Solution: If induction methods fail, it is likely that you have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7]

Optimized Recrystallization Protocol for Ethyl 2-ethyl-5-nitronicotinate

This protocol provides a step-by-step methodology for the effective purification of Ethyl 2-ethyl-5-nitronicotinate.

1. Solvent Selection:

The choice of solvent is the most critical step for a successful recrystallization.[3] The ideal solvent should have a steep solubility curve for Ethyl 2-ethyl-5-nitronicotinate, meaning it is highly soluble at high temperatures and poorly soluble at low temperatures.[5]

Table 1: Potential Solvents for Recrystallization of Ethyl 2-ethyl-5-nitronicotinate

| Solvent | Boiling Point (°C) | Polarity | Comments |

| Ethanol | 78 | Polar | Often a good starting point for nitroaromatic compounds.[5] |

| Isopropanol | 82 | Polar | Similar to ethanol, can be effective. |

| Ethyl Acetate | 77 | Intermediate | A good choice for esters, following the "like dissolves like" principle.[13][14] |

| Toluene | 111 | Non-polar | May be suitable if impurities are highly polar. |

| Water | 100 | Very Polar | Generally, organic compounds have low solubility in water, which can be advantageous for recrystallization.[13] |

2. Experimental Procedure:

-

Dissolution: Place the crude Ethyl 2-ethyl-5-nitronicotinate in an Erlenmeyer flask. Add a small amount of the chosen solvent and a boiling chip. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.[5]

-

Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

-

Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration. Use a pre-heated funnel and filter paper to prevent premature crystallization.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11][12] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Purity Assessment

After recrystallization, it is essential to assess the purity of your Ethyl 2-ethyl-5-nitronicotinate.

-

Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.[1] The melting point of a related compound, Ethyl 2-methyl-5-nitronicotinate, is 64-65 °C.[15]

-

Chromatographic Methods: Techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can be used to separate and quantify impurities.[16]

-

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can reveal the presence of impurities.[1][16]

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process when troubleshooting low purity in your recrystallization.

Caption: Troubleshooting workflow for low purity in recrystallization.

References

-

Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

-

Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]

- Journal of Chemical Education. (1976).

-

Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link]

-

Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl Nicotinate. Retrieved from [Link]

-

ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

-

Simon Fraser University. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

-

Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

- Google Patents. (n.d.). WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps.

-

Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

-

Chromatography Forum. (2006, May 12). How do you perform purity analysis? Retrieved from [Link]

-

University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

-

ResearchGate. (n.d.). My Ethyl Nicotinate NMR spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

-

ResearchGate. (n.d.). Reference Ethyl Nicotinate NMR from SciFinder. Retrieved from [Link]

-

Appretech Scientific Limited. (n.d.). Ethyl 2-methyl-5-nitronicotinate. Retrieved from [Link]

-

King Scientific. (n.d.). Ethyl 2-Methyl-5-Nitronicotinate | 51984-71-5 | MFCD00753850 | KS-00000WYQ. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl nicotinate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl isonicotinate. Retrieved from [Link]

-

A Brief Review on Genotoxic impurities in Pharmaceuticals. (n.d.). Retrieved from [Link]

-

Regulatory experience with nitrosamine impurities in pharmaceuticals. (2024, April 24). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl Nitrate. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. people.sabanciuniv.edu [people.sabanciuniv.edu]

- 3. edu.rsc.org [edu.rsc.org]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]

- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. echemi.com [echemi.com]

- 13. Reagents & Solvents [chem.rochester.edu]

- 14. Tips & Tricks [chem.rochester.edu]

- 15. echemi.com [echemi.com]

- 16. ijpsjournal.com [ijpsjournal.com]

Removing impurities from Ethyl 2-ethyl-5-nitronicotinate crude product

Technical Support Center: Purification of Ethyl 2-ethyl-5-nitronicotinate

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for Ethyl 2-ethyl-5-nitronicotinate . As researchers, we know that pyridine derivatives are notoriously prone to forming "tarry" oligomers and holding onto acidic byproducts. This compound (an ethyl ester of a nitrated pyridine) presents a specific set of purification challenges driven by its electron-deficient ring and the lability of the ester bond.

This guide moves beyond basic textbook procedures. It addresses the causality of impurity formation and provides self-validating workflows to ensure your material meets the >98% purity threshold required for drug development assays.

Module 1: Diagnostic & Characterization

Q: My crude product is a dark orange/brown oil, but it should be a solid. What is happening?

A: This is a classic signature of pyridine oligomerization co-eluting with solvent entrapment. Ethyl 2-ethyl-5-nitronicotinate should be a pale yellow to off-white solid (approximate MP: 45–55 °C, extrapolated from methyl analogues). The dark color comes from trace oxidation products (N-oxides) or polymerized nitration byproducts, which act as "crystal poisons," preventing the lattice from forming.

Diagnostic Protocol:

-

TLC Analysis: Run Silica TLC in Hexane:Ethyl Acetate (3:1) .

-

Target Spot: Rf ~0.4–0.5 (UV active).

-

Impurities: Baseline streak (acids/salts) and a spot at Rf ~0.8 (unreacted starting material, if less polar).

-

-

1H-NMR Check: Focus on the ethyl group at C2 .

-

Target: Triplet (~1.3 ppm) and Quartet (~3.0 ppm).

-

Impurity: If you see a shifted quartet or broad peaks in the aromatic region (8.5–9.5 ppm), you likely have the hydrolyzed free acid (2-ethyl-5-nitronicotinic acid) or regioisomers.

-

Module 2: Chemical Workup Optimization

Q: I performed a standard extraction, but the "Free Acid" impurity persists. How do I remove it without hydrolyzing my ester?

A: The electron-withdrawing nitro group at C5 makes the ester at C3 more susceptible to hydrolysis, especially in strong base. However, it also makes the corresponding free acid (impurity) significantly more acidic (pKa ~3–4). You can exploit this pKa difference.

The "Cold-Wash" Protocol: Do not use strong bases like NaOH, which will destroy your product. Use a buffered bicarbonate system.

-

Dissolution: Dissolve crude oil in Ethyl Acetate (not DCM, as halogenated solvents can trap pyridine salts).

-

The Wash:

-

Wash 2x with saturated NaHCO3 (Sodium Bicarbonate).[1]

-

Crucial Step: Keep the mixture cold (0–5 °C) . This minimizes the rate of ester hydrolysis while instantaneously deprotonating the free acid impurity (2-ethyl-5-nitronicotinic acid) into the aqueous layer.

-

-

The Polish: Wash 1x with Brine to break emulsions common with pyridine derivatives.

-

Drying: Dry over Na2SO4 (Sodium Sulfate), filter, and concentrate.

Visualizing the Impurity Fate:

Figure 1: Separation logic for removing acidic impurities using pKa differentiation.

Module 3: Recrystallization Strategies

Q: My product is oiling out instead of crystallizing. What solvent system should I use?

A: "Oiling out" occurs when the impurity level is too high or the temperature drops too fast, causing the compound to separate as a liquid phase before the crystal lattice can organize.

Recommended Solvent Systems: Based on the lipophilicity of the 2-ethyl group versus the 2-methyl analogue, we recommend the following:

| Solvent System | Ratio (v/v) | Application | Risk Level |

| Ethanol / Water | 9:1 to 5:1 | Primary Choice. Good for removing inorganic salts and polar tars. | Low (if water is added slowly hot). |

| Hexane / Ethyl Acetate | 5:1 | Best for removing non-polar starting materials. | Medium (Oiling out risk).[1][2] |

| Heptane (Pure) | 100% | Excellent for final polishing of highly pure material. | High (Requires precise temp control). |

Step-by-Step Recrystallization Protocol:

-

Seed Generation: If you have no crystals, take 50 mg of crude oil, dissolve in minimal diethyl ether, add hexane until cloudy, and scratch the glass vial with a spatula. Evaporate slowly in a fume hood to generate "seed" crystals.

-

The Process:

-

Dissolve crude solid in boiling Ethanol .

-

Add Water dropwise until a faint turbidity (cloudiness) persists.

-

Add one drop of Ethanol to clear the solution.

-

Cool Slowly: Wrap the flask in foil/towel to cool to Room Temp over 2 hours. Then move to 4 °C.

-

Note: If oil droplets form, reheat to dissolve and add slightly more ethanol.

-

Module 4: Chromatography Solutions

Q: Recrystallization failed. How do I purify this on Silica Gel?

A: Pyridine derivatives often "streak" on silica due to the basic nitrogen interacting with acidic silanol groups.

The "Amine-Doped" Mobile Phase: You must neutralize the silica acidity.

-

Pre-treatment: Flush your column with Hexane containing 1% Triethylamine (TEA) .

-

Elution Gradient:

-

Start: 100% Hexane.

-

Gradient: 0% → 30% Ethyl Acetate in Hexane.

-

Modifier: Maintain 0.5% TEA in the mobile phase throughout.

-

-

Detection: Monitor at 254 nm (aromatic) and 280 nm (nitro group absorbance).

Decision Tree for Purification:

Figure 2: Workflow decision matrix for selecting the appropriate purification method based on physical state and impurity profile.

References

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. (General guide for solvent selection in organic synthesis).

-

BenchChem. Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products. (Analogous pyridine ester workup protocols).

-

Moynihan, H. A., & Horgan, D. E. Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[3] Organic Process Research & Development (2017).[3] (Principles of impurity rejection in crystallization). [3]

-

Sigma-Aldrich. Ethyl 2-chloro-5-nitronicotinate Product Specification. (Physical properties of structural analogues).[4]

Sources

FTIR Spectrum Analysis of Ethyl 2-ethyl-5-nitronicotinate: A Comparative Technical Guide

Executive Summary & Structural Context[1][2][3][4]

Ethyl 2-ethyl-5-nitronicotinate is a highly functionalized pyridine derivative often utilized as an intermediate in the synthesis of bioactive pharmaceutical ingredients.[1] Its structural complexity—combining an electron-deficient pyridine ring, a nitro group, and an ester functionality—presents a unique spectroscopic fingerprint.[1]

This guide provides a rigorous analysis of the molecule's functional groups via Fourier Transform Infrared (FTIR) spectroscopy. Unlike generic spectral lookups, we compare the two dominant sampling methodologies—Diamond ATR (Attenuated Total Reflectance) and KBr Transmission Pellets —to determine the optimal workflow for routine identification versus structural elucidation.

Structural Breakdown & Vibrational Logic

To accurately interpret the spectrum, we must first deconstruct the molecule into its constituent oscillators. The interplay between the electron-withdrawing nitro group (

Figure 1: Deconvolution of Ethyl 2-ethyl-5-nitronicotinate into diagnostic vibrational modes.[1]

Comparative Methodology: ATR vs. KBr Transmission

For this specific lipophilic solid, the choice of sampling technique significantly impacts data fidelity.[1] Below is an objective comparison based on experimental throughput and spectral resolution.

Performance Matrix

| Feature | Method A: Diamond ATR | Method B: KBr Pellet (Transmission) | Verdict for E2E5N |

| Principle | Surface reflectance (evanescent wave).[1] | Transmission through dilute matrix.[1] | ATR is preferred for speed.[1][2][3] |

| Sample Prep | None (Direct contact). | High (Grinding, pressing, weighing).[1] | ATR eliminates grinding errors. |

| Pathlength | Fixed (~2 µm). | Variable (depends on pellet thickness). | ATR offers better reproducibility.[1][2][3] |

| Spectral Artifacts | Peak intensity shifts (lower at high | Moisture bands (3400 | ATR provides a "cleaner" baseline.[1] |

| Sensitivity | Lower (surface only).[1] | Higher (bulk analysis). | KBr is better for trace impurity detection.[1][3] |

Expert Insight: Why ATR Wins for this Molecule

While KBr is the "Gold Standard" for library matching against historical databases, Diamond ATR is the recommended protocol for Ethyl 2-ethyl-5-nitronicotinate. The molecule's nitro and ester bands are strong dipole absorbers; ATR provides sufficient intensity without the risk of moisture contamination (hygroscopic KBr) obscuring the high-wavenumber C-H stretches or introducing O-H artifacts that could be mistaken for hydrolysis products (nicotinic acid).

Critical Note: ATR spectra exhibit wavelength-dependent penetration depth.[1] Peaks at lower wavenumbers (fingerprint region) appear more intense relative to high-wavenumber peaks compared to transmission spectra.[1] Apply an "ATR Correction" algorithm if comparing against a KBr library [1].

Detailed Experimental Protocol (Self-Validating)

This protocol ensures data integrity using a Single-Reflection Diamond ATR.[1]

Step 1: System Validation (The "Zero" State)

-

Action: Clean crystal with isopropanol.

-

Validation: Collect a background scan (air).[1]

-

Pass Criteria: Baseline must be flat. Any peaks >0.5% T indicate contamination. Do not proceed until clean.

Step 2: Sample Loading[1]

-

Action: Place ~5 mg of Ethyl 2-ethyl-5-nitronicotinate solid onto the center of the diamond crystal.

-

Causality: The evanescent wave only penetrates ~2 microns. Poor contact = noisy data.[1]

-

Action: Lower the pressure arm until the clutch slips (typically ~80-100 lbs force).

Step 3: Acquisition Parameters[1]

-

Resolution: 4

(Standard for solid organics).[1] -

Scans: 32 (Optimal signal-to-noise ratio).

-

Range: 4000 – 600

.

Step 4: Post-Run Validation[1]

-

Check: Inspect the region 2000–2500

(Diamond absorption region). -

Logic: If the noise here is excessive, the crystal energy throughput is low (dirty crystal or misalignment).

Spectral Analysis & Data Interpretation

The identification of Ethyl 2-ethyl-5-nitronicotinate relies on confirming the presence of four distinct sub-structures.

Diagnostic Band Assignment Table

| Functional Group | Vibration Mode | Expected Frequency ( | Intensity | Mechanistic Note |

| Aromatic C-H | Stretch ( | 3100 – 3000 | Weak | Characteristic of the pyridine ring.[1] |

| Alkyl C-H | Stretch ( | 2980 – 2850 | Medium | Derived from the Ethyl ester and Ethyl ring substituent. |

| Ester | C=O Stretch | 1735 – 1720 | Strong | Electron-withdrawing Pyridine/Nitro groups may shift this higher than typical aliphatic esters (~1740).[1] |

| Pyridine Ring | C=C / C=N Stretch | 1600 – 1570 | Med-Strong | "Ring breathing" modes; often appear as a doublet.[1] |

| Nitro ( | Asymmetric Stretch | 1550 – 1530 | Strong | Primary ID Peak. Shifts lower due to conjugation with the aromatic ring [2].[4] |

| Nitro ( | Symmetric Stretch | 1360 – 1340 | Strong | Secondary ID Peak. Paired with the 1530 peak. |

| Ester | C-O-C Stretch | 1290 – 1270 | Strong | The "Ester Rule": Look for this if C=O is present. |

| Pyridine Ring | C-H Out-of-Plane | 900 – 700 | Medium | Pattern depends on substitution (2,5-disubstituted).[1] |

Interpretation Workflow

Use this logic flow to confirm the molecule's identity from the spectrum.

Figure 2: Decision tree for spectral validation of Ethyl 2-ethyl-5-nitronicotinate.

Critical Analysis Points[2][3][5][6][8]

-

The Nitro-Aromatic Shift: In aliphatic compounds,

stretches appear near 1550/1370 -

Impurity Watch: If a broad band appears at 3300-2500

, it indicates the presence of an O-H group.[1] This suggests the ester has hydrolyzed back to the carboxylic acid (2-ethyl-5-nitronicotinic acid), a common degradation pathway.

References

-

Kintek Solution. (2025).[1][5] What Is The Difference Between KBr And ATR? A Guide To Choosing The Right IR Spectroscopy Method. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.).[1] Spectroscopy Tutorial: Nitro Groups. Department of Chemistry & Biochemistry.[1] Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2025).[1] Ethyl nicotinate Spectral Data.[1][6][7] NIST Chemistry WebBook, SRD 69.[1][6] Retrieved from [Link]

Sources

- 1. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. kindle-tech.com [kindle-tech.com]

- 3. kinteksolution.com [kinteksolution.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl nicotinate [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。